3-Iodo-4-(trifluoromethyl)benzoylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-4-(trifluoromethyl)benzoylacetonitrile is a fluorinated organic compound with the molecular formula C10H5F3INO and a molecular weight of 339.05 g/mol . This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzoylacetonitrile core, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
The synthesis of 3-Iodo-4-(trifluoromethyl)benzoylacetonitrile typically involves the iodination of 4-(trifluoromethyl)benzoylacetonitrile. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
3-Iodo-4-(trifluoromethyl)benzoylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acids or reduction to yield benzyl derivatives.
Cross-Coupling Reactions: It participates in cross-coupling reactions such as the Sonogashira coupling, where it reacts with alkynes in the presence of palladium catalysts to form substituted alkynes.
Wissenschaftliche Forschungsanwendungen
3-Iodo-4-(trifluoromethyl)benzoylacetonitrile has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Iodo-4-(trifluoromethyl)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. For instance, in lithium-ion batteries, it forms a stable and dense cathode-electrolyte interface film, preventing the continuous oxidative decomposition of the electrolyte and enhancing the battery’s cycling and overcharge resistance . This mechanism highlights its role in improving the performance and safety of high-voltage lithium-ion batteries.
Vergleich Mit ähnlichen Verbindungen
3-Iodo-4-(trifluoromethyl)benzoylacetonitrile can be compared with similar compounds such as:
4-Iodobenzotrifluoride: This compound also contains an iodine and trifluoromethyl group but lacks the acetonitrile moiety, making it less versatile in certain synthetic applications.
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups and an iodine atom, offering different reactivity and properties compared to this compound.
4-Iodo-3-trifluoromethyl-1H-pyrazole: This compound features a pyrazole ring, providing unique chemical properties and applications distinct from those of this compound.
Eigenschaften
Molekularformel |
C10H5F3INO |
---|---|
Molekulargewicht |
339.05 g/mol |
IUPAC-Name |
3-[3-iodo-4-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5F3INO/c11-10(12,13)7-2-1-6(5-8(7)14)9(16)3-4-15/h1-2,5H,3H2 |
InChI-Schlüssel |
NIJSQXAHJWBEOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)CC#N)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.